molecular formula C20H35N3O4 B588483 Boceprevir Metabolite M4-d9 Methyl Ester CAS No. 1158083-48-7

Boceprevir Metabolite M4-d9 Methyl Ester

Cat. No.: B588483
CAS No.: 1158083-48-7
M. Wt: 390.572
InChI Key: BOAWSIPWPIUQLQ-XEEUUKSTSA-N
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Description

Boceprevir Metabolite M4-d9 Methyl Ester is a labelled metabolite of Boceprevir, a Hepatitis C virus NS3 serine protease inhibitor. The compound is used in various scientific research applications, particularly in the study of metabolic pathways and proteomics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boceprevir Metabolite M4-d9 Methyl Ester involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through isotopic labeling techniques. The synthetic route generally includes the esterification of the carboxylic acid group in the Boceprevir metabolite with methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale isotopic labeling and esterification processes. These methods are optimized for high yield and purity, ensuring that the final product meets stringent quality standards for research applications.

Chemical Reactions Analysis

Types of Reactions

Boceprevir Metabolite M4-d9 Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as alcohols, oxides, and substituted esters.

Scientific Research Applications

Boceprevir Metabolite M4-d9 Methyl Ester is widely used in scientific research, including:

    Chemistry: As a reference standard for isotopic labeling studies.

    Biology: In the study of metabolic pathways and enzyme interactions.

    Medicine: For the development of antiviral therapies targeting Hepatitis C.

    Industry: In the production of high-purity isotopic compounds for research and diagnostic purposes.

Mechanism of Action

Boceprevir Metabolite M4-d9 Methyl Ester exerts its effects by inhibiting the NS3 serine protease of the Hepatitis C virus. This enzyme is crucial for viral replication, and its inhibition prevents the virus from processing its polyprotein into functional proteins. The molecular targets include the NS3/4A protease complex, and the pathway involves the disruption of viral protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    Boceprevir: The parent compound, used as a direct-acting antiviral.

    Telaprevir: Another NS3/4A protease inhibitor with a similar mechanism of action.

    Simeprevir: A newer generation NS3/4A protease inhibitor with improved efficacy.

Uniqueness

Boceprevir Metabolite M4-d9 Methyl Ester is unique due to its isotopic labeling, which allows for detailed metabolic studies and precise tracking in biological systems. This makes it particularly valuable in research settings where understanding the metabolic fate of compounds is crucial.

Properties

IUPAC Name

methyl (1R,2S,5S)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O4/c1-18(2,3)14(21-17(26)22-19(4,5)6)15(24)23-10-11-12(20(11,7)8)13(23)16(25)27-9/h11-14H,10H2,1-9H3,(H2,21,22,26)/t11-,12-,13-,14+/m0/s1/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAWSIPWPIUQLQ-XEEUUKSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)OC)C2(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725410
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158083-48-7
Record name Methyl (1R,2S,5S)-6,6-dimethyl-3-(3-methyl-N-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}-L-valyl)-3-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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